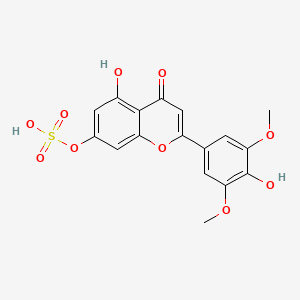![molecular formula C20H16ClN3O2 B12847083 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions often require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Known for its c-Met inhibition and use in medicinal chemistry.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibition and has applications in cancer therapy.
Uniqueness
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine stands out due to its specific substitution pattern and the presence of the phenoxyethoxy group, which imparts unique chemical and biological properties
属性
分子式 |
C20H16ClN3O2 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC 名称 |
8-chloro-3-[4-(2-phenoxyethoxy)phenyl]imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C20H16ClN3O2/c21-19-20-23-14-18(24(20)11-10-22-19)15-6-8-17(9-7-15)26-13-12-25-16-4-2-1-3-5-16/h1-11,14H,12-13H2 |
InChI 键 |
JQSBOSJZQOAHQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C3=CN=C4N3C=CN=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


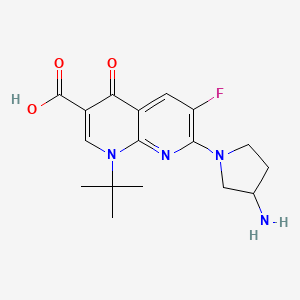

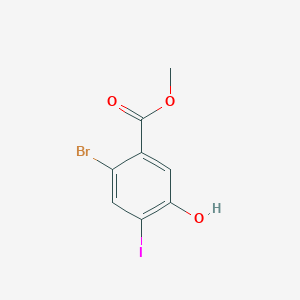


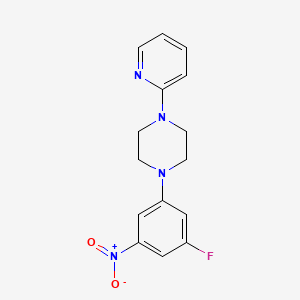
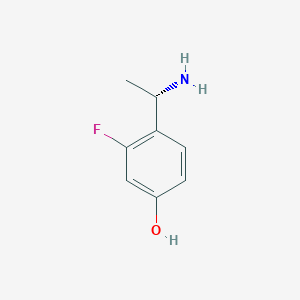
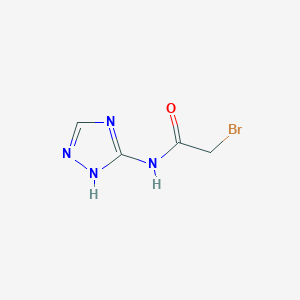

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)

![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
